molecular formula C13H19BrN2O3 B13935717 tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate

tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate

Cat. No.: B13935717
M. Wt: 331.21 g/mol
InChI Key: RWVHYSGFLBXINI-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate typically involves the reaction of 2-Amino-4-bromopyridine with tert-Butyl carbamate. The reaction is carried out in water for 16 hours. After the reaction, the mixture is poured onto aqueous sodium bicarbonate and extracted into ethyl acetate. The combined ethyl acetate phases are dried and reduced in vacuo. The final product is obtained after chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxy group can undergo oxidation to form ketones or reduction to form alkanes.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce ketones.
  • Reduction reactions yield alkanes.
  • Hydrolysis results in the formation of amines and carbon dioxide.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl (4-bromopyridin-2-yl)carbamate
  • tert-Butyl (2-(4-chloropyridin-2-yl)-1-hydroxypropan-2-yl)carbamate
  • tert-Butyl (2-(4-fluoropyridin-2-yl)-1-hydroxypropan-2-yl)carbamate

Comparison: Compared to similar compounds, tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens (such as chlorine or fluorine) may not. This uniqueness can be exploited in the design of new molecules with desired properties.

Properties

Molecular Formula

C13H19BrN2O3

Molecular Weight

331.21 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C13H19BrN2O3/c1-12(2,3)19-11(18)16-13(4,8-17)10-7-9(14)5-6-15-10/h5-7,17H,8H2,1-4H3,(H,16,18)

InChI Key

RWVHYSGFLBXINI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C1=NC=CC(=C1)Br

Origin of Product

United States

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